molecular formula C13H19NO3S B13532455 tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate

tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate

Cat. No.: B13532455
M. Wt: 269.36 g/mol
InChI Key: BJSZSTRXKLKFDH-UHFFFAOYSA-N
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Description

tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is a carbamate derivative featuring a thiophene-2-yl substituent attached to a 4-oxobutyl chain. This compound belongs to a class of tert-butyl carbamates widely used as intermediates in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

tert-butyl N-(4-oxo-4-thiophen-2-ylbutyl)carbamate

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-8-4-6-10(15)11-7-5-9-18-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16)

InChI Key

BJSZSTRXKLKFDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate typically involves the following steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Introduction of the Butyl Chain: The butyl chain with the thiophene ring and ketone group can be introduced through a series of reactions, including alkylation and oxidation.

    Final Coupling: The final step involves coupling the butyl chain with the tert-butyl carbamate under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are typically used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with various enzymes, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring and ketone group may also contribute to binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituent Type Notable Properties/Applications
tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate Not explicitly given Inferred ~285.36 Thiophene-2-yl, 4-oxobutyl chain Heteroaromatic (thiophene) Potential pharmaceutical intermediate
tert-butyl (4-chlorophenethyl)carbamate (167886-56-8) C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl group Aromatic (chlorinated phenyl) Lab chemical; non-hazardous per SDS
tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (4261-80-7) C₁₃H₂₃NO₃ 257.33 Cyclopropyl, methyl, 4-oxobutyl Aliphatic (cyclopropyl) Specialty intermediate
tert-butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate (2009303-85-7) C₁₈H₂₇NO₃ 305.41 2-Isopropylphenyl, 4-oxobutyl Aromatic (isopropylphenyl) High molecular weight; bulky substituent
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate (1312117-74-0) Not provided Not provided Cyclopenta-fused thiophene Bicyclic heteroaromatic Complex steric profile; research use

Structural and Functional Analysis

Substituent Effects Thiophene vs. This may enhance reactivity in cross-coupling reactions or modulate bioavailability in drug candidates. Aliphatic vs.

Physicochemical Properties Molecular Weight and Polarity: The chlorophenethyl derivative has a lower molecular weight (255.74 g/mol) and higher polarity due to the chlorine atom, likely improving aqueous solubility relative to the thiophene analog. In contrast, the isopropylphenyl derivative (305.41 g/mol) has increased hydrophobicity, which may enhance membrane permeability.

Reactivity and Stability

  • The 4-oxo group in all compounds is susceptible to nucleophilic attack (e.g., by amines or hydrides), but the electronic environment varies. The electron-donating thiophene in the target compound may stabilize the carbonyl group differently compared to electron-withdrawing substituents like chlorine in .
  • Cyclopropane rings (as in ) are prone to ring-opening reactions under acidic or oxidative conditions, whereas thiophene derivatives are generally more stable but may participate in electrophilic substitution.

Biological Activity

tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is an organic compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential applications. This article explores its biological activity, including its mechanism of action, potential therapeutic uses, and comparisons with similar compounds.

Structural Overview

The molecular formula of this compound is C13H19NO3S, with a molecular weight of 269.36 g/mol. The compound features a tert-butyl group , a carbamate moiety , and a thiophene ring attached to a butyl chain containing a ketone group. This combination of functional groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
IUPAC Name tert-butyl N-(4-oxo-4-thiophen-2-ylbutyl)carbamate
CAS No. 1354651-47-0

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the thiophene ring may engage in π-π stacking interactions, enhancing binding affinity and specificity toward various biological targets .

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and inhibition. Its structural features allow it to serve as a probe for investigating metabolic pathways and enzyme kinetics. The carbamate group is known for its ability to interact with serine hydrolases, making it a valuable tool in biochemical assays .

Medicinal Chemistry

The potential therapeutic implications of this compound are significant. Its unique structure positions it as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown promise as enzyme inhibitors , which could be beneficial in treating conditions like cancer or neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibition Studies : Research has demonstrated that related carbamates can effectively inhibit serine proteases, suggesting that this compound may exhibit similar properties .
  • Structural Analysis : X-ray crystallography studies have provided insights into the conformational dynamics of related compounds, indicating how structural variations impact biological activity .
  • Pharmacological Screening : Preliminary pharmacological screening of derivatives has revealed potential anticancer properties, highlighting the need for further exploration of this compound's therapeutic applications .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other carbamates:

CompoundKey FeaturesBiological Activity
tert-butyl carbamate Lacks thiophene ringLess versatile
N-(tert-butoxycarbonyl)-4-aminobutyric acid Contains similar carbamate groupDifferent substituents
Thiophene-2-carboxylic acid Shares thiophene ring but lacks carbamate functionalityLimited biological applications

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